Ethyl 4-chlorothieno[2,3-d]pyrimidine-5-carboxylate
Overview
Description
Ethyl 4-chlorothieno[2,3-d]pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring
Mechanism of Action
The mechanism of action of pyrimidines generally involves their interaction with various enzymes and receptors in the body. For example, some pyrimidines are known to inhibit the synthesis of certain proteins, thereby affecting the growth and proliferation of cells .
The pharmacokinetics of pyrimidines can vary widely depending on their specific chemical structure. Factors such as absorption, distribution, metabolism, and excretion (ADME) can be influenced by the presence of different functional groups on the pyrimidine ring .
The action of pyrimidines can also be influenced by various environmental factors. For example, factors such as temperature and pH can affect the stability of the compound and its ability to interact with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-chlorothieno[2,3-d]pyrimidine-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[2,3-d]pyrimidin-4-ones. These intermediates can then be further functionalized to introduce the chloro and ethyl ester groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chlorothieno[2,3-d]pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 4-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used.
Cyclization Reactions: Catalysts such as palladium complexes and reaction conditions involving elevated temperatures and inert atmospheres are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thienopyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.
Scientific Research Applications
Ethyl 4-chlorothieno[2,3-d]pyrimidine-5-carboxylate has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine-4-carboxylic acids: These compounds share a similar core structure but differ in the substituents attached to the ring system.
Pyrimidine derivatives: Compounds such as ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate have similar structural features and chemical properties.
Uniqueness
Ethyl 4-chlorothieno[2,3-d]pyrimidine-5-carboxylate is unique due to the specific combination of the chloro and ethyl ester substituents, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for the development of new therapeutic agents and materials.
Properties
IUPAC Name |
ethyl 4-chlorothieno[2,3-d]pyrimidine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2S/c1-2-14-9(13)5-3-15-8-6(5)7(10)11-4-12-8/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFSKNOBTNLWKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC2=C1C(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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